molecular formula C16H18BrNO B3038134 4-Bromo-2-[(4-isopropylanilino)methyl]benzenol CAS No. 763131-37-9

4-Bromo-2-[(4-isopropylanilino)methyl]benzenol

Cat. No. B3038134
CAS RN: 763131-37-9
M. Wt: 320.22 g/mol
InChI Key: WLZCSKSUZOUBQZ-UHFFFAOYSA-N
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Description

“4-Bromo-2-[(4-isopropylanilino)methyl]benzenol” is a chemical compound with the molecular formula C16H18BrNO . It has a molecular weight of 320.224 .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-[(4-isopropylanilino)methyl]benzenol” is represented by the linear formula C16H18BrNO . The exact 3D structure is not available in the search results.


Physical And Chemical Properties Analysis

“4-Bromo-2-[(4-isopropylanilino)methyl]benzenol” has a density of 1.4±0.1 g/cm3 and a boiling point of 429.3±40.0 °C at 760 mmHg . The melting point is not available .

Scientific Research Applications

  • Antibacterial Properties : Bromophenols, including compounds similar to 4-Bromo-2-[(4-isopropylanilino)methyl]benzenol, have been identified in marine algae with significant antibacterial activities. For instance, a study by Xu et al. (2003) isolated bromophenols from the marine red alga Rhodomela confervoides, showing potent activity against various bacterial strains (Xu et al., 2003).

  • Synthesis and Magnetic Properties : Research on similar bromophenols has led to the synthesis of compounds with intriguing spectral, electrochemical, and magnetic properties. A study by Amudha et al. (1999) synthesized unsymmetrical binucleating ligands and their copper(II) complexes, demonstrating distinct redox peaks and antiferromagnetic interaction (Amudha et al., 1999).

  • Carbonic Anhydrase Inhibitory Properties : Bromophenols, similar to 4-Bromo-2-[(4-isopropylanilino)methyl]benzenol, have shown potential as inhibitors of human cytosolic carbonic anhydrase II, an enzyme target in the treatment of various conditions like glaucoma and epilepsy. Balaydın et al. (2012) synthesized bromophenols that exhibited significant inhibitory capacities (Balaydın et al., 2012).

  • Antioxidant Activity : The antioxidant properties of bromophenols have been a subject of interest. Li et al. (2011) isolated bromophenols from Rhodomela confervoides, demonstrating strong antioxidant activities comparable to standard antioxidants like BHT and ascorbic acid (Li et al., 2011).

  • Pharmacological Activities : The pharmacological significance of bromophenols, including potential anticancer and antibacterial effects, has been investigated. Lijun et al. (2005) isolated bromophenols from Rhodomela confervoides, with some compounds exhibiting selective cytotoxic activities against cancer cells and powerful antibacterial properties (Lijun et al., 2005).

  • Synthesis of Bioactive Compounds : The potential of bromophenols in synthesizing bioactive compounds has been explored. Research by Ducheng (2012) synthesized derivatives of bromophenol with potential for reaction and structure modification for various applications (Ducheng, 2012).

properties

IUPAC Name

4-bromo-2-[(4-propan-2-ylanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO/c1-11(2)12-3-6-15(7-4-12)18-10-13-9-14(17)5-8-16(13)19/h3-9,11,18-19H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZCSKSUZOUBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NCC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601200627
Record name 4-Bromo-2-[[[4-(1-methylethyl)phenyl]amino]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601200627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-[(4-isopropylanilino)methyl]benzenol

CAS RN

763131-37-9
Record name 4-Bromo-2-[[[4-(1-methylethyl)phenyl]amino]methyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=763131-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-[[[4-(1-methylethyl)phenyl]amino]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601200627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-BROMO-2-((4-ISOPROPYLANILINO)METHYL)PHENOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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